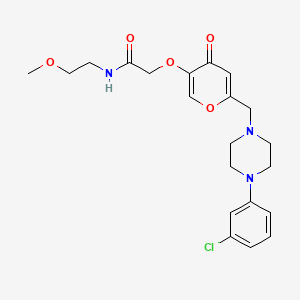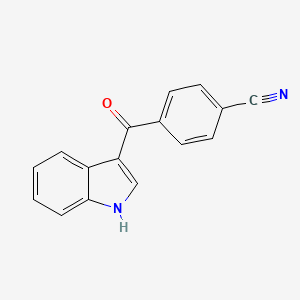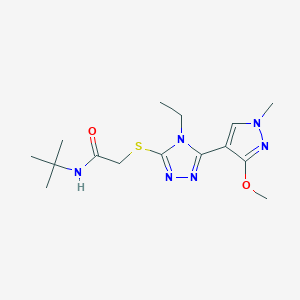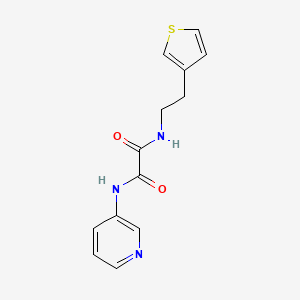![molecular formula C16H11F3N2O B2843172 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 551921-13-2](/img/structure/B2843172.png)
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phthalazinone core substituted with a methyl group and a trifluoromethylphenyl group, which imparts distinct chemical and physical characteristics.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphthalic anhydride with 4-(trifluoromethyl)aniline under acidic conditions to form the intermediate product. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final phthalazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethylphenol: Shares the trifluoromethyl group but differs in the core structure.
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Contains two trifluoromethyl groups and a bipyridine core.
Uniqueness
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-substituted compounds. Its combination of a methyl group and a trifluoromethylphenyl group enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)12-8-6-11(7-9-12)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYOBWFOYESOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2843089.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide](/img/structure/B2843091.png)


![3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843096.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)

![N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2843105.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)



